

"4-(5-Bromopyrimidin-2-yl)morpholine" physical and chemical properties

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Compound of Interest

Compound Name: 4-(5-Bromopyrimidin-2-yl)morpholine

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In-Depth Technical Guide to 4-(5-Bromopyrimidin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of the heterocyclic compound **4-(5-Bromopyrimidin-2-yl)morpholine**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental insights.

Chemical Identity and Physical Properties

4-(5-Bromopyrimidin-2-yl)morpholine is a substituted pyrimidine derivative incorporating a morpholine moiety. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-(5-bromopyrimidin-2-yl)morpholine
CAS Number	84539-22-0
Molecular Formula	C ₈ H ₁₀ BrN ₃ O
Molecular Weight	244.09 g/mol
Canonical SMILES	C1COCCN1C2=NC=C(C=N2)Br
InChI Key	CEXBOCXKAGPRHD-UHFFFAOYSA-N

The macroscopic and physical properties of **4-(5-Bromopyrimidin-2-yl)morpholine** are summarized in the following table, providing essential information for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to light yellow crystalline powder.	[1] [2]
Melting Point	86-93 °C	[1]
Purity	≥96.0% (GC)	[1]
Storage Temperature	Room Temperature	[3]

Spectroscopic Data

While specific, detailed spectra with peak assignments for **4-(5-Bromopyrimidin-2-yl)morpholine** are not readily available in the public domain, some supplier data confirms the conformity of the infrared spectrum with the chemical structure.[\[1\]](#) For researchers requiring detailed spectral analysis, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with complete spectroscopic data.

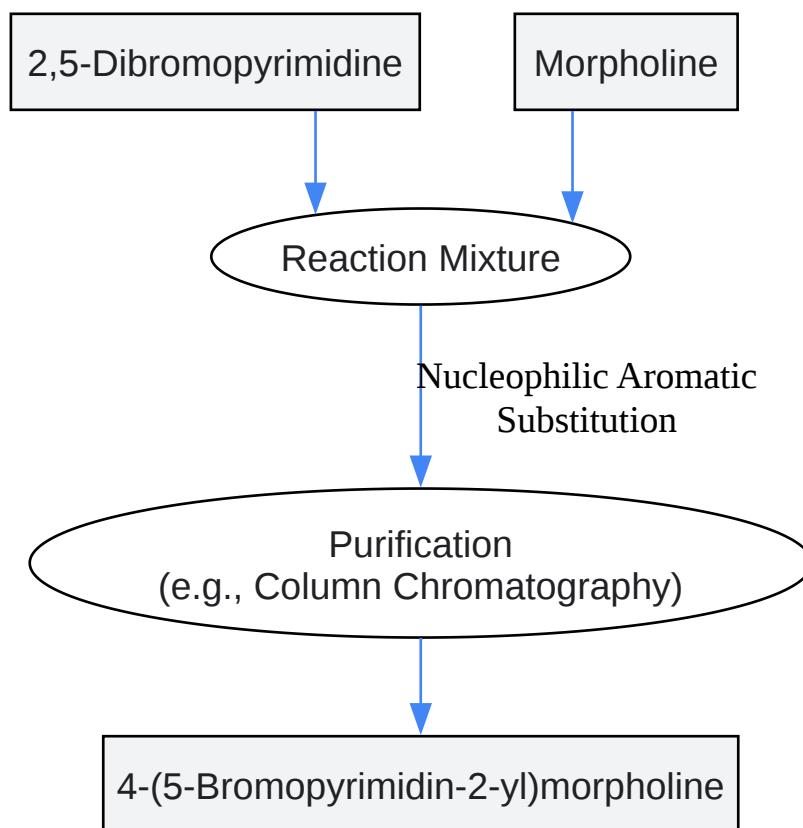
For reference, the expected spectral characteristics can be inferred from the known spectra of its constituent parts, the 5-bromopyrimidine and morpholine rings.

Synthesis and Purification

A detailed, peer-reviewed experimental protocol for the synthesis of **4-(5-Bromopyrimidin-2-yl)morpholine** is not widely published. However, a general and plausible synthetic route can be conceptualized based on nucleophilic aromatic substitution reactions, a common method for the synthesis of related compounds.

Conceptual Synthetic Workflow

The synthesis would likely involve the reaction of a dihalopyrimidine with morpholine. A possible starting material is 2,5-dibromopyrimidine. The greater reactivity of the bromine atom at the 2-position of the pyrimidine ring towards nucleophilic substitution would facilitate the selective introduction of the morpholine moiety.



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Caption: Conceptual workflow for the synthesis of **4-(5-Bromopyrimidin-2-yl)morpholine**.

General Experimental Protocol (Hypothetical)

- Reaction Setup: To a solution of 2,5-dibromopyrimidine in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), an equimolar amount or a slight excess of morpholine is added.
- Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to scavenge the hydrobromic acid byproduct.
- Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **4-(5-Bromopyrimidin-2-yl)morpholine**.

Reactivity and Stability

Detailed studies on the specific reactivity and stability of **4-(5-Bromopyrimidin-2-yl)morpholine** are not extensively documented. However, based on its chemical structure, the following reactivity and stability profile can be anticipated:

- Stability: The compound is expected to be stable under standard laboratory conditions, stored at room temperature away from strong oxidizing agents.^[3]
- Reactivity: The bromine atom on the pyrimidine ring can potentially undergo further nucleophilic substitution or be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) to introduce a wide range of substituents. The morpholine nitrogen provides a basic site and can be protonated in the presence of strong acids.

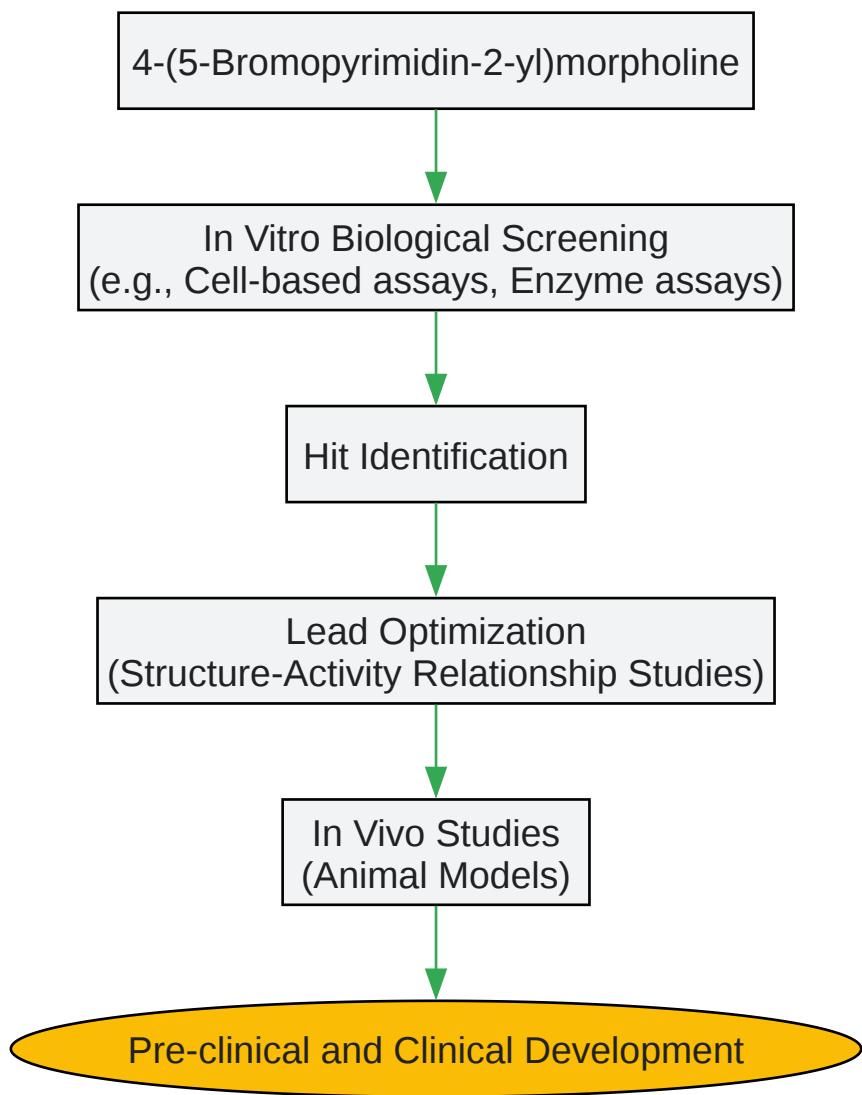
Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by **4-(5-Bromopyrimidin-2-yl)morpholine**. However, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.^{[4][5]} The pyrimidine ring is also a common scaffold in medicinal chemistry, notably in kinase inhibitors.

The presence of both the morpholine and 5-bromopyrimidine moieties suggests that this compound could be a valuable building block for the synthesis of novel drug candidates. Further research is warranted to explore its potential pharmacological effects.

Potential Research Workflow for Biological Evaluation

For researchers interested in investigating the biological properties of this compound, a typical workflow would involve a series of in vitro and in vivo studies.



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Caption: A potential workflow for the biological evaluation of **4-(5-Bromopyrimidin-2-yl)morpholine**.

Safety Information

Based on available safety data sheets, **4-(5-Bromopyrimidin-2-yl)morpholine** is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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